molecular formula C14H12O2 B11891946 4-(Naphthalen-1-YL)-4-oxobutanal

4-(Naphthalen-1-YL)-4-oxobutanal

Cat. No.: B11891946
M. Wt: 212.24 g/mol
InChI Key: SXLLEEJRILDJQY-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-YL)-4-oxobutanal is an organic compound that features a naphthalene ring attached to a butanal group with a ketone functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-YL)-4-oxobutanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by oxidation to introduce the aldehyde functionality. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-YL)-4-oxobutanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Naphthalen-1-YL)-4-oxobutanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-YL)-4-oxobutanal involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

4-naphthalen-1-yl-4-oxobutanal

InChI

InChI=1S/C14H12O2/c15-10-4-9-14(16)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,10H,4,9H2

InChI Key

SXLLEEJRILDJQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CCC=O

Origin of Product

United States

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